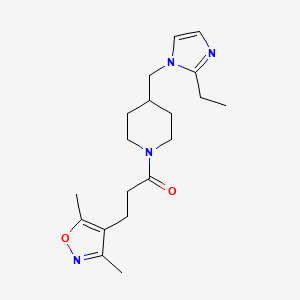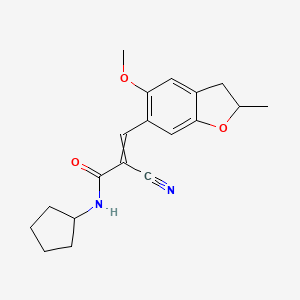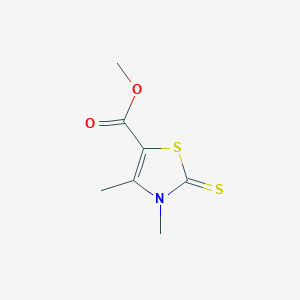
Methyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using various methods, and its mechanism of action is still being studied.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Methyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a versatile intermediate in synthesizing heterocyclic compounds, such as thiazolo[3,2-a]pyrimidines and pyrrolo[2,1-b]thiazoles, demonstrating its utility in constructing complex molecular architectures (Kappe & Roschger, 1989; Tverdokhlebov et al., 2003). It serves as a building block in creating compounds that exhibit a range of biological activities and chemical properties.
Molecular and Spectroscopic Studies
Detailed structural, electronic, and spectroscopic studies of related thiadiazole derivatives, which share structural similarities with this compound, have been conducted to understand their conformational dynamics and electronic properties (Singh et al., 2019). These studies provide insights into the fundamental aspects of such compounds, influencing their reactivity and interactions.
Antimicrobial Activities
Research into the antimicrobial properties of thiazolo and pyrimidine derivatives derived from similar compounds has indicated potential biological activities against various microorganisms. For example, certain synthesized compounds from similar starting materials have shown significant inhibitory effects against Gram-positive bacteria and yeasts, highlighting the medicinal chemistry applications of these molecules (Balkan et al., 2001).
Novel Synthetic Routes and Applications
Innovative synthetic methods have been developed for producing methyl 5-substituted thiazole-4-carboxylates, demonstrating the adaptability of similar compounds in synthesizing various thiazole derivatives. These methodologies open new avenues for the creation of compounds with tailored properties for specific applications (Yamada et al., 1995).
Mécanisme D'action
Target of Action
Methyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound that belongs to the thiazole class of molecules . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets and induce a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives are known to induce a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can potentially influence the action of thiazole derivatives .
Propriétés
IUPAC Name |
methyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-4-5(6(9)10-3)12-7(11)8(4)2/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLRRXMFSGVOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564931.png)
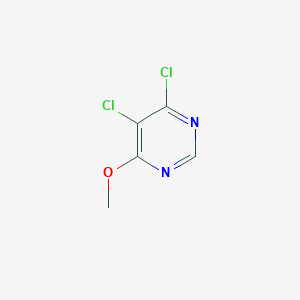


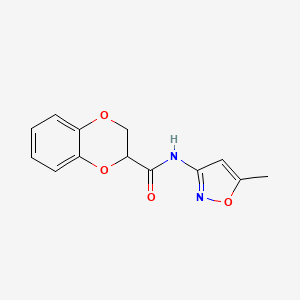
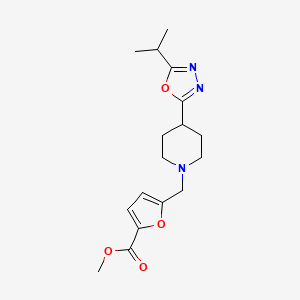
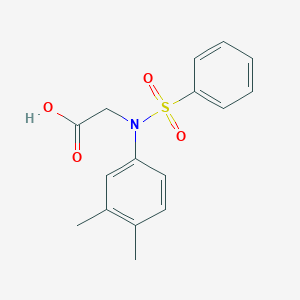
![N-(5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2564942.png)
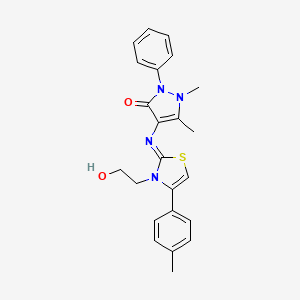
![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2564946.png)

